molecular formula C10H11FN2O2S B1589396 4-(2-Fluoro-4-nitrophenyl)thiomorpholine CAS No. 168828-70-4

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Cat. No. B1589396
M. Wt: 242.27 g/mol
InChI Key: PUZPGWLYSCSDBO-UHFFFAOYSA-N
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Patent
US05880118

Procedure details

The 3,4-difluoronitrobenzene (2.09 mL, 18.857 mmol) was dissolved in dry CH3CN (50 mL) and then treated dropwise with N,N-diisopropylethyl amine (8.212 mL, 47.143 mmol). The resultant yellow mixture was next treated with thiomorpholine (4.74 mL, 47.143 mmol). The reaction was heated to reflux (85° C.) for 16 hours and then it was allowed to cool to ambient temperature over 3 hours, stirring under N2. At this point, the reaction was determined to be complete by TLC (15% EtOAc/hexane, UV short wave). The reaction mixture was first concentrated under reduced pressure and then adsorbed onto silica gel (50 g). The material was chromatographed on more silica gel (175 g, packed with hexane), eluting with 1 L each of 5%, 10% and 15% EtOAc/hexane to give 4.6 g (100%) of the title compound as an orange, crystalline solid with a melting point of 59.5°-60.5° C. and a HRMS (M+) calculated for C10H11N2O2FS 242.0522, found 242.0525.
Quantity
2.09 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.212 mL
Type
reactant
Reaction Step Two
Quantity
4.74 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.C(N(CC)C(C)C)(C)C.[NH:21]1[CH2:26][CH2:25][S:24][CH2:23][CH2:22]1.CCOC(C)=O.CCCCCC>CC#N>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:21]1[CH2:26][CH2:25][S:24][CH2:23][CH2:22]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.09 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
8.212 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
4.74 mL
Type
reactant
Smiles
N1CCSCC1
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature over 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was first concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was chromatographed on more silica gel (175 g, packed with hexane)
WASH
Type
WASH
Details
eluting with 1 L each of 5%, 10% and 15% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.